7-Benzyl-10-(2-methylbenzyl)-2,3,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(10H)-one, commonly referred to as TIC10 or ONC201, is a small molecule belonging to the imipridone family. [] It has gained significant attention in scientific research due to its selective anti-tumor activity. [] TIC10 is considered a first-in-class TRAIL-inducing compound, effectively activating the TRAIL pathway, an endogenous tumor suppressor mechanism, to promote apoptosis in cancer cells. []
Synthesis Analysis
A copper-catalyzed tandem reaction offers a regioselective approach to synthesizing TIC10. This reaction involves 2-aminoimidazolines and ortho-halo(hetero)aryl carboxylic acids, ultimately leading to the formation of angularly fused tricyclic 1,2-dihydroimidazo[1,2-a]quinazolin-5(4H)-one derivatives. [] This method relies on a regioselective N-arylation-condensation process to construct the central six-membered pyrimidone moiety, crucial for the TIC10 structure. []
Molecular Structure Analysis
TIC10 is characterized by its angularly fused tricyclic structure. [] The central component of this structure is the six-membered pyrimidone moiety, which plays a key role in its biological activity. [] Further structural analyses are necessary to fully elucidate the relationship between its structure and observed biological effects.
Chemical Reactions Analysis
The copper-catalyzed tandem reaction used for TIC10 synthesis involves a sequence of chemical reactions, including N-arylation and condensation. [] The precise mechanisms and kinetics of these reactions, as well as their optimization for TIC10 synthesis, are areas that require further exploration.
Mechanism of Action
TIC10's primary mechanism of action involves the induction of the TRAIL pathway. [] This is achieved through dual inhibition of Akt and ERK, two key kinases involved in cell survival and proliferation. [] This dual inhibition leads to the activation of Foxo3a, a transcription factor that promotes the expression of TRAIL and its death receptor DR5. [] TIC10 also activates the integrated stress response (ISR), further contributing to its cytotoxic effects on tumor cells. [, ]
Applications
In vitro studies: TIC10 has demonstrated efficacy against a broad range of cancer cell lines, including colon cancer, breast cancer, lung cancer, lymphoma, glioblastoma, acute myeloid leukemia, acute lymphoblastic leukemia, and multiple myeloma. [, , , , , , , , , , ]
In vivo studies: TIC10 has shown significant anti-tumor activity in various xenograft models, including colorectal cancer, lymphoma, glioblastoma, and hepatocellular carcinoma. [, , , , ] Notably, TIC10 exhibited promising therapeutic potential in models of bortezomib-resistant multiple myeloma and 5-fluorouracil-resistant colorectal cancer stem cells. [, ]
Combination Therapy: TIC10 has demonstrated synergistic or additive effects when combined with other chemotherapeutic agents, such as bortezomib, vincristine, 5-fluorouracil, sorafenib, taxanes, and ABT-263. [, , , , , , , , ]
Future Directions
Mechanistic Investigations: Further studies are needed to fully elucidate the detailed mechanism of action of TIC10, including its interaction with ClpP and the specific pathways involved in ISR activation. [, ]
Biomarker Development: Identifying reliable biomarkers of response to TIC10 therapy is critical for optimizing patient selection and treatment strategies. []
Clinical Trials: Ongoing and planned clinical trials are evaluating the safety and efficacy of TIC10 in various cancer types, including glioblastoma, solid tumors, hematological malignancies, endometrial cancer, and neuroendocrine tumors. []
Drug Resistance: Research should focus on understanding and overcoming potential mechanisms of resistance to TIC10, particularly in cancers that initially respond to therapy. [, ]
Novel Analog Development: Developing new analogs of TIC10 with improved potency, pharmacokinetic profiles, and potential for combination therapy holds significant promise for expanding its therapeutic applications. []
Related Compounds
ONC206
Compound Description: ONC206 is a synthetic analog of TIC10/ONC201 belonging to the imipridone family. This compound demonstrates increased potency against various tumor cell lines while retaining low toxicity toward normal cells. [] ONC206, similar to ONC201, can induce TRAIL and DR5 expression, although the kinetics and extent of induction differ. [] In HCT116 Bax-/- cells, a model for ONC201 and TRAIL resistance, ONC206 effectively inhibited both migration and invasion, suggesting potential anti-metastatic properties. []
Relevance to TIC10: ONC206 is structurally related to TIC10 and displays an improved pharmacological profile with enhanced potency in certain cancer cell lines. [] The differing kinetics of CHOP, TRAIL, and DR5 induction by ONC206 compared to TIC10 suggests modifications within the imipridone scaffold can lead to distinct biological responses and anticancer activities. []
ONC212
Compound Description: ONC212 is another synthetic analog of TIC10/ONC201 belonging to the imipridone family. This compound exhibits nanomolar potency against several cancer cell lines, including melanoma, prostate, breast, and thyroid cancer cells, surpassing the potency of ONC201. [] ONC212 demonstrated a more rapid induction of CHOP, TRAIL, and DR5 compared to both ONC201 and ONC206. []
Relevance to TIC10: ONC212 is structurally related to TIC10 and displays significantly enhanced potency against several cancer cell lines. [] Although both compounds induce TRAIL and DR5, the faster kinetic profile of ONC212 suggests potential differences in their downstream mechanisms of action. [] Notably, ONC212 demonstrates superior in vivo efficacy compared to ONC201 in liver cancer and melanoma models. []
Inactive TIC10 Isomer
Compound Description: This compound, synthesized by Medkoo Biosciences, is structurally related to TIC10 but is biologically inactive. [] While the precise structural difference is not specified within the provided abstracts, it underscores the importance of specific structural features for the biological activity of TIC10.
Relevance to TIC10: This inactive isomer, by comparison, highlights the essential structural features required for TIC10's anticancer activity. [] Despite being structurally related, the lack of activity emphasizes the importance of maintaining specific stereochemistry or functional groups for binding to targets and eliciting the desired biological response.
Recombinant Human TRAIL
Compound Description: Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL or Apo2L) is an endogenous protein that selectively induces apoptosis in cancer cells. [] Recombinant human TRAIL has shown promise as an antitumor agent in preclinical studies but suffers from limitations such as short serum half-life, stability issues, high production cost, and limited biodistribution. [, ]
Relevance to TIC10: Unlike TRAIL, which is directly administered as a therapeutic protein, TIC10 acts by upregulating the expression of the endogenous TRAIL gene. [] TIC10 overcomes the limitations of recombinant TRAIL by increasing its effective half-life and potentially enhancing its local concentration within the tumor microenvironment. [] Notably, TIC10 exhibits similar or superior efficacy compared to recombinant TRAIL in various preclinical xenograft models. []
TRAIL Receptor Agonist Antibodies
Compound Description: These antibodies specifically bind and activate TRAIL receptors, DR4 (TRAIL-R1) or DR5 (TRAIL-R2), leading to apoptosis in cancer cells. [] While they possess an improved half-life compared to recombinant TRAIL, they target only one of the two pro-apoptotic receptors. []
Relevance to TIC10: TIC10 differs from TRAIL receptor agonist antibodies by inducing the expression of both TRAIL and its receptors, potentially leading to a more robust and comprehensive activation of the TRAIL pathway. [] Furthermore, TIC10's ability to upregulate TRAIL in both tumor and normal cells suggests it may exert antitumor effects through a bystander effect, distinguishing it from the direct targeting mechanism of antibodies. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
UK-356,202 is a potent and selective urokinase-type plasminogen activator (Ki = 37 nM). Urokinase plasminogen activator (uPA, urokinase) is a trypsinlike serine protease and a therapeutical target for many cancer types, including breast, ovarian, and pancreatic cancer. uPA is a valuable oncology target.
(2R)-N-[(2S)-3,3-dimethyl-1-oxo-1-[[(1R)-1-phenylethyl]amino]butan-2-yl]-N'-hydroxy-2-[3-(3-methyl-4-phenylphenyl)propyl]butanediamide is a secondary carboxamide.
UK 383367 is a potent inhibitor of bone morphogenetic protein 1 (BMP1; IC50 = 44 nM). It is more than 200-fold selective for BMP1 over a panel of matrix metalloproteinases. UK 383367 is effective in a cell-based model of collagen deposition is very effective at penetrating human skin in vitro. UK-383367 is a potent and selective inhibitor of BMP-1 (procollagen C-proteinase; PCP) (IC50 = 44 nM). Bone morphogenic protein 1 (BMP1) is an enzyme responsible for the cleavage and maturation of growth factors and ECM proteins. The purpose of our study was to determine whether cultured human trabecular meshwork (TM) cells express BMP1, BMP1 expression is regulated by TGF-β2, BMP1 is biologically active, and BMP1 regulates LOX activity.